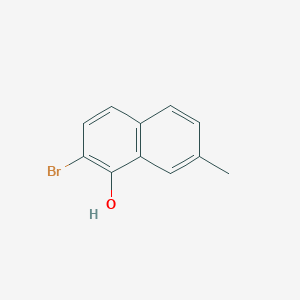
2-Bromo-7-methylnaphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-methylnaphthalen-1-OL is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 1-position on the naphthalene ring, along with a methyl group at the 7-position. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methylnaphthalen-1-OL typically involves the bromination of 7-methylnaphthalen-1-OL. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-methylnaphthalen-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol, or sodium thiolate (NaSR) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-7-methylnaphthalen-1-OL derivatives.
Oxidation: Formation of 2-bromo-7-methylnaphthalen-1-one.
Reduction: Formation of 7-methylnaphthalen-1-OL.
Aplicaciones Científicas De Investigación
2-Bromo-7-methylnaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-methylnaphthalen-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.
2-Naphthol: Lacks the bromine and methyl groups, making it less hydrophobic and altering its chemical properties.
7-Methylnaphthalen-1-OL: Lacks the bromine atom, which influences its reactivity in substitution and reduction reactions.
Uniqueness
2-Bromo-7-methylnaphthalen-1-OL is unique due to the combination of the bromine atom, hydroxyl group, and methyl group on the naphthalene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9BrO |
|---|---|
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
2-bromo-7-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3 |
Clave InChI |
GRXBYYZUAQTLMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13305766.png)
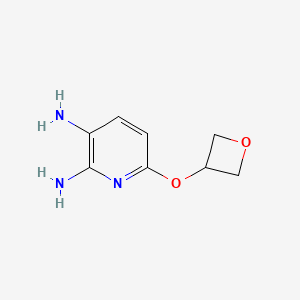
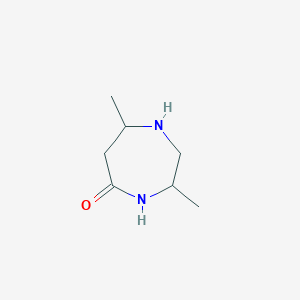

![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)

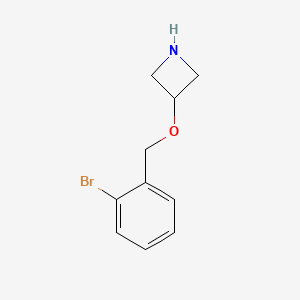
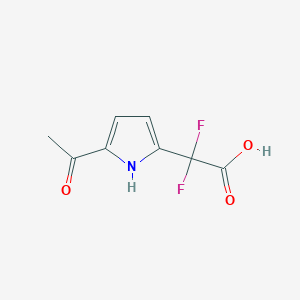
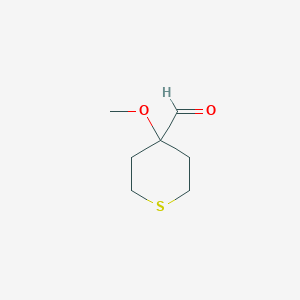
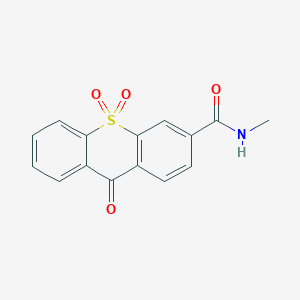
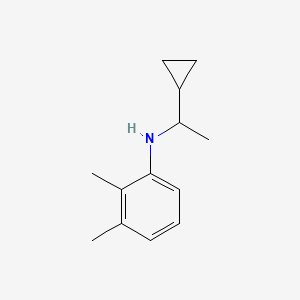
![2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)

